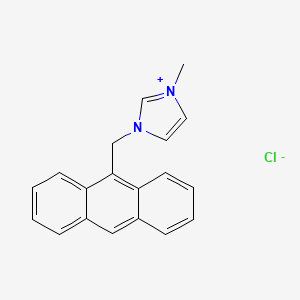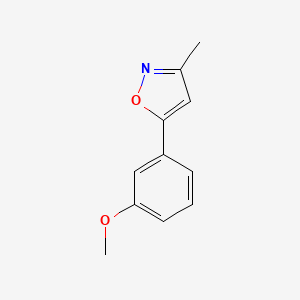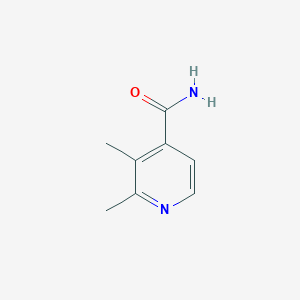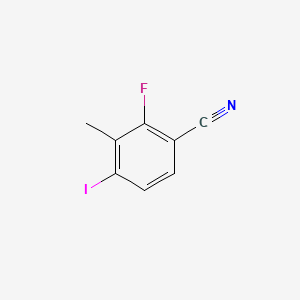
3-(Chloromethyl)picolinonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)picolinonitrile hydrochloride is an organic compound with the molecular formula C7H6Cl2N2. It is a derivative of picolinonitrile, where a chloromethyl group is attached to the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)picolinonitrile hydrochloride typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The ester is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)picolinonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Major Products
Nucleophilic Substitution: Produces substituted picolinonitriles.
Oxidation: Yields oxidized derivatives such as carboxylic acids.
Reduction: Forms primary amines.
Scientific Research Applications
3-(Chloromethyl)picolinonitrile hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)picolinonitrile hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The nitrile group can also undergo reduction or hydrolysis, leading to the formation of amines or carboxylic acids, respectively .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the nitrile group.
3-Chloro-5-(chloromethyl)picolinonitrile: Contains an additional chlorine atom on the pyridine ring.
3-(Hydroxymethyl)picolinonitrile: The chloromethyl group is replaced with a hydroxymethyl group.
Uniqueness
3-(Chloromethyl)picolinonitrile hydrochloride is unique due to the presence of both chloromethyl and nitrile groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to biological studies.
Properties
Molecular Formula |
C7H6Cl2N2 |
|---|---|
Molecular Weight |
189.04 g/mol |
IUPAC Name |
3-(chloromethyl)pyridine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4H2;1H |
InChI Key |
MPDMIGDZYAODPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/no-structure.png)

![5-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13661668.png)


![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)


![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)

